molecular formula C25H24O5 B14257881 4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate CAS No. 185302-38-9

4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate

Katalognummer: B14257881
CAS-Nummer: 185302-38-9
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: ODPZJALQHIKNRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate is an organic compound with the molecular formula C24H24O4 It is a derivative of benzoic acid and is characterized by the presence of benzyloxy and butoxy groups attached to the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 4-(benzyloxy)carbonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Wirkmechanismus

The mechanism of action of 4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The benzyloxy and butoxy groups can interact with various enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butoxybenzoate group.

    4-(Benzyloxy)phenyl 4-methoxybenzoate: Similar but with a methoxy group instead of a butoxy group.

Uniqueness

4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate is unique due to the presence of both benzyloxy and butoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

185302-38-9

Molekularformel

C25H24O5

Molekulargewicht

404.5 g/mol

IUPAC-Name

(4-phenylmethoxycarbonylphenyl) 4-butoxybenzoate

InChI

InChI=1S/C25H24O5/c1-2-3-17-28-22-13-9-21(10-14-22)25(27)30-23-15-11-20(12-16-23)24(26)29-18-19-7-5-4-6-8-19/h4-16H,2-3,17-18H2,1H3

InChI-Schlüssel

ODPZJALQHIKNRW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.